molecular formula C24H19N3O5S B302557 5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid

5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid

Katalognummer B302557
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: ZLHPOOFSCIDCMV-NDENLUEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid, commonly known as DMT1 inhibitor, is a chemical compound that has been extensively studied for its potential use in treating iron overload disorders such as hereditary hemochromatosis and beta-thalassemia.

Wirkmechanismus

DMT1 inhibitor works by inhibiting the transport of iron into cells. Iron is transported into cells through a protein called DMT1 (divalent metal transporter 1). DMT1 inhibitor binds to DMT1 and prevents it from transporting iron into cells. This reduces the amount of iron that accumulates in the body, which can help to prevent organ damage and other serious health complications associated with iron overload disorders.
Biochemical and Physiological Effects:
DMT1 inhibitor has been shown to effectively reduce the amount of iron that accumulates in the body. This can help to prevent organ damage and other serious health complications associated with iron overload disorders. In addition, DMT1 inhibitor has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMT1 inhibitor is that it has been extensively studied for its potential use in treating iron overload disorders. This means that there is a large body of scientific research available on the compound, which can be useful for researchers looking to study its effects. However, one limitation of DMT1 inhibitor is that it is a relatively complex compound, which can make it difficult to synthesize and work with in the lab.

Zukünftige Richtungen

There are several future directions for research on DMT1 inhibitor. One potential area of research is the development of more efficient synthesis methods for the compound. Another potential area of research is the exploration of its potential use in treating other diseases and disorders, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DMT1 inhibitor for the treatment of iron overload disorders.

Synthesemethoden

DMT1 inhibitor is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method starts with the reaction of 5-bromo-2,3-dimethylpyridine with 2-amino-4-methylthiazole to form 5-bromo-2,3-dimethylpyridine-4-yl-thiazol-2-ylamine. This compound is then reacted with 2,5-dimethyl-1H-pyrrole-1-carboxylic acid to form 5-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]-2,3-dimethylpyridine-4-yl-thiazol-2-ylamine. Finally, this compound is reacted with 1,3-benzenedicarboxylic acid to form DMT1 inhibitor.

Wissenschaftliche Forschungsanwendungen

DMT1 inhibitor has been extensively studied for its potential use in treating iron overload disorders. Iron overload disorders are characterized by the accumulation of excess iron in the body, which can lead to organ damage and other serious health complications. DMT1 inhibitor works by inhibiting the transport of iron into cells, thereby reducing the amount of iron that accumulates in the body. This makes it a promising candidate for the treatment of iron overload disorders such as hereditary hemochromatosis and beta-thalassemia.

Eigenschaften

Produktname

5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid

Molekularformel

C24H19N3O5S

Molekulargewicht

461.5 g/mol

IUPAC-Name

5-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C24H19N3O5S/c1-13-8-15(12-20-21(28)26-24(33-20)25-18-6-4-3-5-7-18)14(2)27(13)19-10-16(22(29)30)9-17(11-19)23(31)32/h3-12H,1-2H3,(H,29,30)(H,31,32)(H,25,26,28)/b20-12-

InChI-Schlüssel

ZLHPOOFSCIDCMV-NDENLUEZSA-N

Isomerische SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4

SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4

Kanonische SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.